
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, phenyl groups, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine and phenyl halides.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates with phenol derivatives under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Scientific Research Applications
2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)benzene
- 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
The uniqueness of 2-(4-Phenyl-5-((4-phenyl-1-piperazinyl)amino)-4H-1,2,4-triazol-3-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
82620-03-9 |
|---|---|
Molecular Formula |
C24H24N6O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[4-phenyl-5-[(4-phenylpiperazin-1-yl)amino]-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C24H24N6O/c31-22-14-8-7-13-21(22)23-25-26-24(30(23)20-11-5-2-6-12-20)27-29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14,31H,15-18H2,(H,26,27) |
InChI Key |
NTWHXRTUOPNZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)NC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


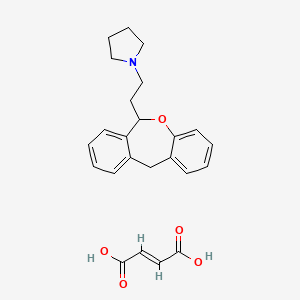

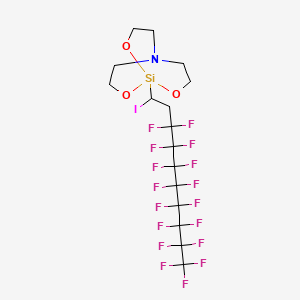
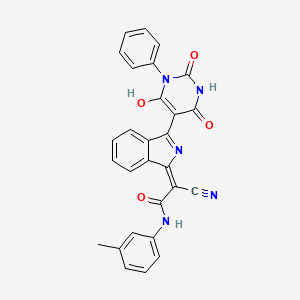
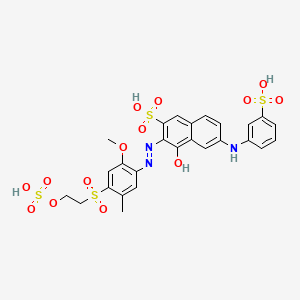
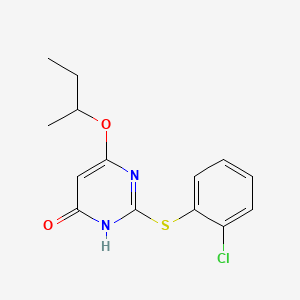
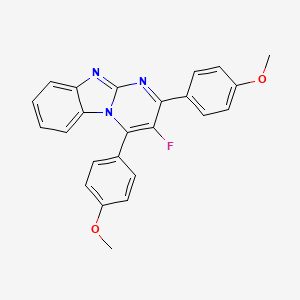



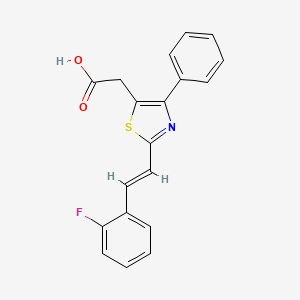
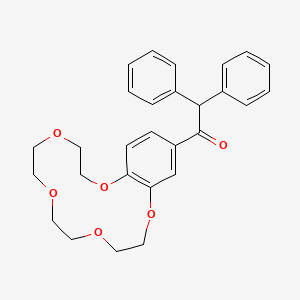
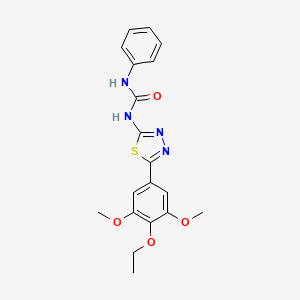
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)
